Neutral red

Catalog No.
S537066
CAS No.
553-24-2
M.F
C15H17ClN4
M. Wt
288.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neutral red

CAS Number

553-24-2

Product Name

Neutral red

IUPAC Name

8-N,8-N,3-trimethylphenazin-5-ium-2,8-diamine;chloride

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

InChI

InChI=1S/C15H16N4.ClH/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H

InChI Key

PGSADBUBUOPOJS-UHFFFAOYSA-N

SMILES

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1[NH3+].[Cl-]

Solubility

Soluble in DMSO

Synonyms

C.I. Basic Red 5, Neutral Red, Nuclear Fast Red (Basic Dye), Red, Neutral, Red, Toluylene, Toluylene Red

Canonical SMILES

CC1=CC2=[NH+]C3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-]

Isomeric SMILES

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1[NH3+].[Cl-]

Description

The exact mass of the compound Neutral red is 28.1142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5756. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenazines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Principle:

  • Viable cells readily take up and accumulate neutral red in their lysosomes []. Lysosomes are cellular compartments that break down waste materials and foreign substances. The dye's accumulation within lysosomes is facilitated by its weak positive charge, which allows it to bind to negatively charged components inside the lysosomes [].
  • Conversely, compromised or dead cells have impaired lysosomal function and reduced ability to uptake and retain neutral red [].

Assay Procedure:

  • Cells are cultured in a plate and potentially exposed to a test substance with potential cytotoxic (cell-killing) effects.
  • Following the exposure period, the neutral red dye is introduced to the cell culture.
  • Viable cells incorporate the dye, appearing red under a microscope.
  • The incorporated dye is then extracted from the cells, and the resulting colored solution's absorbance is measured using a spectrophotometer [].
  • The higher the absorbance, the greater the number of viable cells and vice versa.

Advantages:

  • Neutral red assays offer several advantages over other cytotoxicity assays.
  • They are relatively simple, rapid, and cost-effective [].
  • Additionally, the neutral red uptake reflects not just cell death but also cellular health and metabolic activity [].

Limitations:

  • While a valuable tool, neutral red assays have limitations.
  • The assay may not be sensitive enough to detect subtle changes in cell viability [].
  • Additionally, some factors unrelated to cell viability, such as cell morphology and adherence, can influence the results [].

Neutral Red as a CO2 Sensor

Beyond cell viability assays, recent research suggests promise for neutral red as a sensor for carbon dioxide (CO2) concentrations [].

  • The study demonstrates that neutral red exhibits unique optical properties that change in response to varying CO2 levels [].
  • This opens potential applications for monitoring CO2 concentrations in biological systems, such as within living organisms or aquatic environments impacted by rising CO2 levels [].

Neutral red is a synthetic dye, classified as a phenazine dye, with the chemical formula C₁₅H₁₇ClN₄. It is also known as toluylene red, Basic Red 5, and Color Index 50040. This compound is widely used in histology for staining purposes, particularly for visualizing lysosomes within cells. Neutral red serves as a vital stain, allowing researchers to assess cell viability based on the dye's uptake by living cells. Its color changes from red to yellow between pH 6.8 and 8.0, making it useful as a pH indicator in various applications .

In biological systems, neutral red accumulates in lysosomes, acidic organelles responsible for cellular waste degradation []. The exact mechanism of uptake is not fully understood but likely involves a combination of passive diffusion and lysosomal membrane potential []. The accumulation of neutral red in lysosomes is dependent on their functional integrity. Damaged or dead cells exhibit reduced lysosomal uptake of the dye []. This property allows neutral red to be used as a vital dye for assessing cell viability in various assays [].

, particularly redox reactions. Studies have shown that it undergoes one-electron reduction and oxidation processes in aqueous media at different pH levels. The oxidation potential of neutral red has been evaluated, revealing its reactivity with different radicals such as chloride ions and bromine . The absorption spectra of its semioxidized and semireduced species have been characterized, indicating distinct kinetic parameters that depend on the pH of the medium .

Neutral red exhibits significant biological activity, particularly in microbiology and cell biology. It is used as a vital stain to assess cell viability; live cells incorporate neutral red into their lysosomes, while dead cells do not. This property is exploited in the Neutral Red Cytotoxicity Assay, which quantifies cell viability based on dye uptake . Additionally, neutral red has been investigated as a potential marker of virulence in Mycobacterium tuberculosis; virulent strains exhibit a strong affinity for the dye, while avirulent strains do not .

Neutral red can be synthesized through several methods. One common approach involves the condensation of dimethylaniline with 2-naphthol followed by chlorination to yield the final product. Other methods may include variations in reaction conditions or starting materials to optimize yield and purity. The synthesis typically requires careful control of pH and temperature to ensure proper formation of the dye .

Neutral red has diverse applications across various fields:

  • Histology: Used for staining tissues and cells to visualize cellular structures.
  • Microbiology: Employed in culture media like MacConkey agar to differentiate lactose-fermenting bacteria.
  • Cell Viability Testing: Utilized in assays to measure cell health and cytotoxicity.
  • pH Indicator: Functions as an acid-base indicator due to its color change at specific pH levels .

Research has explored the interactions of neutral red with various biological entities. For instance, studies have shown that neutral red can bind to cellular components, influencing its uptake in living cells. The interaction with Mycobacterium tuberculosis has been particularly notable; the dye's ability to penetrate virulent strains suggests potential pathways for understanding bacterial behavior and virulence factors .

Several compounds share similarities with neutral red in terms of structure or function. Here are a few notable examples:

Compound NameChemical FormulaMain UsesUnique Features
Safranin OC₁₅H₁₃ClN₂Staining in histologyStrong affinity for nucleic acids
Methylene BlueC₁₆H₁₈ClN₃SStaining and antimicrobial activityActs as a redox indicator
Janus Green BC₁₅H₁₉ClN₂Staining embryonic tissuesDual staining properties (vital and non-vital)

Neutral red is unique due to its specific lysosomal targeting and its dual role as a pH indicator and vital stain. Its ability to indicate cell viability through lysosomal uptake sets it apart from other dyes that may not offer such functionality .

Ultraviolet-Visible Absorption Properties

Neutral red exhibits distinctive absorption characteristics that are highly dependent on the solvent environment. The compound displays significant solvatochromic behavior, with absorption maxima varying across a range of 22 nanometers depending on the solvent system used [1] [2].

In aqueous solution, neutral red demonstrates dual absorption characteristics corresponding to its two predominant forms. The protonated form (neutral red hydrogen cation) exhibits an absorption maximum at 535 nanometers, while the neutral base form shows maximum absorption at 450 nanometers [3]. This dual nature is fundamental to understanding the compound's behavior across different chemical environments.

The solvent effect on neutral red absorption has been extensively studied across eleven different solvents, revealing important insights into molecular interactions [1]. The absorption maxima range from 522 nanometers in chloroform to 546 nanometers in dimethyl sulfoxide, demonstrating substantial solvatochromic shifts. These variations reflect different solvation mechanisms: dipole-dipole interactions in non-hydrogen-bond donating solvents versus hydrogen bonding in protic solvents [1] [2].

Key absorption wavelengths include:

  • Water: 527 nanometers (18,975 cm⁻¹) [1]
  • Dimethyl sulfoxide: 546 nanometers (18,315 cm⁻¹) [1]
  • Chloroform: 522 nanometers (19,157 cm⁻¹) [1]
  • Ethanol: 537 nanometers (18,622 cm⁻¹) [1]

The molar absorptivity of neutral red reaches particularly high values in the ultraviolet region, with 43,700 liters per mole per centimeter at 278 nanometers in basic ethanolic solution [4]. This high extinction coefficient indicates strong electronic transitions and contributes to the compound's effectiveness as a chromogenic indicator.

Fluorescence Properties

Neutral red exhibits unique fluorescence characteristics that differ significantly from its absorption behavior. In aqueous solutions, both the protonated and neutral forms display identical fluorescence emission at 637 nanometers, despite having different absorption maxima [3]. This phenomenon suggests deprotonation of the cationic species in the first singlet excited state, resulting in emission from the same excited state regardless of the ground state protonation.

The fluorescence quantum yield of neutral red is notably solvent-dependent:

  • Water: 0.02 (quantum yield) [3]
  • Ethanol: 0.044 (quantum yield) [4]
  • Dioxane: 0.17 (quantum yield) [3]

The substantial variation in quantum yield across solvents reflects different non-radiative decay pathways influenced by solvent polarity and hydrogen bonding capacity [3]. In polar aqueous environments, enhanced non-radiative relaxation significantly reduces the fluorescence efficiency compared to less polar organic solvents.

pH-Dependent Chromogenic Behavior

Neutral red functions as an excellent pH indicator due to its distinctive color changes across different pH ranges. The compound undergoes a clear color transition from red to yellow between pH 6.8 and 8.0, making it particularly useful for applications requiring neutral pH detection [5] [6].

Acid-Base Equilibrium

The pH-dependent behavior of neutral red involves a protonation-deprotonation equilibrium between the cationic and neutral forms. In acidic conditions (pH below 6.8), the compound exists predominantly as the protonated form (neutral red hydrogen cation), which appears red and absorbs maximally at 535 nanometers [7] [5]. As the pH increases above 8.0, the neutral base form predominates, exhibiting a yellow color with absorption maximum at 450 nanometers [8] [3].

The pKa value of neutral red has been determined through multiple experimental approaches:

  • Aqueous solution: 6.75 ± 0.02 (using potassium dihydrogen phosphate buffer) [9]
  • Alternative determinations: 6.9 (near carbonic acid pKa) [10]
  • Indicator range: 6.8-8.0 (practical color change) [5] [6]

Redox-Related pH Behavior

Pulse radiolysis studies have revealed additional pKa values for different oxidation states of neutral red [11]:

  • Semireduced species: 2.4 ± 0.2
  • Semioxidized species: 2.9 ± 0.2 and 6.7 ± 0.2

These values indicate that the redox state of neutral red significantly influences its acid-base properties, expanding its potential applications in electrochemical and photochemical systems.

Buffer System Interactions

The chromogenic behavior of neutral red is influenced by the buffer system employed. Studies demonstrate that different buffer constituents affect the precise position of absorption maxima, with phosphate buffers yielding absorption at 527 nanometers while phthalate buffers shift the maximum to 538 nanometers [9]. This variation reflects the influence of buffer ions on dye aggregation and molecular interactions.

Solubility and Stability Across Solvent Systems

Solubility Profiles

Neutral red demonstrates variable solubility across different solvent systems, with pronounced differences based on solvent polarity and hydrogen bonding capacity. Quantitative solubility data reveals significant variations [12]:

Aqueous systems:

  • Water: 15 milligrams per milliliter (51.94 millimolar) [12]
  • Sufficient for most analytical applications while maintaining molecular stability

Organic solvents:

  • Dimethyl sulfoxide: 58 milligrams per milliliter (200.84 millimolar) [12]
  • Ethanol: 2 milligrams per milliliter (6.92 millimolar) [12]
  • Chloroform: moderate solubility [12]
  • Acetone: limited solubility [12]

The high solubility in dimethyl sulfoxide reflects strong dipolar interactions between the solvent and the charged dye molecule, while the limited solubility in ethanol indicates reduced solvation efficiency despite hydrogen bonding capability [12].

Solvent-Dependent Molecular Interactions

The solubility variations correlate directly with the spectral shifts observed across different solvents. In non-hydrogen-bond donating solvents, solvation occurs primarily through dipole-dipole interactions, while hydrogen-bond donating solvents engage in specific molecular interactions that affect both solubility and spectral properties [1] [2].

The Extended Connectivity Fingerprints with Correlation Weights (ECW) model provides superior prediction of solvent effects compared to traditional polarity scales, achieving high correlation coefficients (R² > 0.95) for neutral red behavior across diverse solvent systems [1]. This indicates that multiple interaction modes contribute to the overall solvation behavior.

Thermal and Photochemical Stability

Neutral red exhibits reasonable thermal stability up to its melting point of 290°C, at which decomposition occurs [13]. The compound maintains spectral integrity across moderate temperature ranges, making it suitable for applications involving elevated temperatures.

Photostability studies indicate that neutral red is susceptible to light-induced degradation, particularly under gamma irradiation where visual color bleaching occurs at the absorption maximum [14]. The degradation rate varies with the matrix system, with thin film preparations showing useful dose ranges up to 30 kilogray while gel formulations demonstrate sensitivity to 500 gray [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

288.1141743 g/mol

Monoisotopic Mass

288.1141743 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

261QK3SSBH

Related CAS

150645-85-5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (33.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

553-24-2

Wikipedia

Neutral_red

General Manufacturing Information

2,8-Phenazinediamine, N8,N8,3-trimethyl-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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